molecular formula C22H24ClNO2 B2366323 (E)-1-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one CAS No. 1396893-02-9

(E)-1-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B2366323
CAS No.: 1396893-02-9
M. Wt: 369.89
InChI Key: KTIUCBAZTDSZKP-DHZHZOJOSA-N
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Description

(E)-1-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one is an organic compound that features a piperidine ring, a chlorobenzyl group, and a phenylprop-2-en-1-one moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one typically involves multiple steps:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Chlorobenzyl Group: This step might involve the reaction of the piperidine derivative with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide.

    Formation of the Phenylprop-2-en-1-one Moiety: This can be synthesized through a Claisen-Schmidt condensation reaction between benzaldehyde and acetophenone under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenylprop-2-en-1-one moiety.

    Reduction: Reduction reactions could target the carbonyl group in the phenylprop-2-en-1-one moiety.

    Substitution: The chlorobenzyl group may undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one could be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, such compounds might be investigated for their potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for (E)-1-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one would depend on its specific biological target. It might interact with enzymes or receptors, altering their activity and leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one
  • (E)-1-(4-(((4-bromobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one
  • (E)-1-(4-(((4-methylbenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one

Uniqueness

The uniqueness of this compound lies in its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the chlorobenzyl group, for example, might enhance its binding affinity to certain biological targets compared to similar compounds with different substituents.

Properties

IUPAC Name

(E)-1-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClNO2/c23-21-9-6-19(7-10-21)16-26-17-20-12-14-24(15-13-20)22(25)11-8-18-4-2-1-3-5-18/h1-11,20H,12-17H2/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIUCBAZTDSZKP-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)Cl)C(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1COCC2=CC=C(C=C2)Cl)C(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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